molecular formula C16H19N7O4 B2357245 Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate CAS No. 2034531-92-3

Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate

Cat. No.: B2357245
CAS No.: 2034531-92-3
M. Wt: 373.373
InChI Key: RAKRAMRJNBSLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety at position 8 and a ureido-linked ethyl propanoate group at position 2. The triazolo-pyridine scaffold is known for its metabolic stability and bioactivity in medicinal chemistry, while the oxadiazole ring enhances aromaticity and resistance to enzymatic degradation.

Properties

IUPAC Name

ethyl 3-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylcarbamoylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O4/c1-3-26-13(24)6-7-17-16(25)18-9-12-20-21-14-11(5-4-8-23(12)14)15-19-10(2)22-27-15/h4-5,8H,3,6-7,9H2,1-2H3,(H2,17,18,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKRAMRJNBSLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCC1=NN=C2N1C=CC=C2C3=NC(=NO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate is a complex organic compound that exhibits a variety of biological activities. This article explores its pharmacological properties, including its mechanisms of action and potential therapeutic applications.

Chemical Structure

The compound features a unique combination of oxadiazole , triazole , and pyridine moieties, which are known for their diverse biological activities. The structural complexity contributes to its interaction with various biological targets.

Biological Activity Overview

Recent studies have highlighted the biological activities of 1,2,4-oxadiazole and 1,2,4-triazole derivatives. These compounds have shown promise in several areas:

  • Anticancer Activity : Compounds containing oxadiazole and triazole frameworks have been reported to inhibit key enzymes involved in cancer cell proliferation. For instance, they target thymidylate synthase and histone deacetylases (HDAC), leading to reduced tumor growth .
  • Antimicrobial Properties : Research indicates that derivatives of these compounds exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

Anticancer Mechanisms

A study focusing on oxadiazole derivatives revealed that they can effectively inhibit telomerase activity and HDAC, which are crucial for cancer cell survival and proliferation. This inhibition leads to apoptosis in cancer cells .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits potent activity against various bacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Properties

Research has indicated that compounds with similar structures can significantly reduce pro-inflammatory cytokines in cellular models. This suggests a potential role in managing chronic inflammatory conditions .

Case Studies

Several case studies illustrate the efficacy of similar compounds:

  • Case Study 1 : A derivative exhibited a significant reduction in tumor size in an animal model when administered at a specific dosage over four weeks.
  • Case Study 2 : Clinical trials involving a related triazole compound showed promising results in reducing symptoms of rheumatoid arthritis by modulating immune responses.

Data Tables

Activity Type Mechanism Reference
AnticancerInhibition of HDAC and telomerase
AntimicrobialDisruption of cell membranes
Anti-inflammatoryReduction of cytokine levels

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and triazole functionalities often exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-oxadiazoles have been evaluated for their efficacy against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, showing promising results in inhibiting growth . The incorporation of the triazole ring further enhances the biological profile of these compounds.

Antifungal Activity

The antifungal properties of similar compounds have been explored extensively. Studies on 1,2,4-triazole derivatives have demonstrated their effectiveness against Candida species, with some exhibiting greater efficacy than standard treatments like fluconazole . The presence of the oxadiazole moiety may contribute to this enhanced activity.

Anticancer Potential

Recent investigations into oxadiazole derivatives have highlighted their cytotoxic effects on various cancer cell lines. For example, compounds with similar structures have been tested against breast and lung cancer cells, showing significant inhibition of cell proliferation. This suggests that ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate may also possess anticancer properties worth exploring further .

Case Study 1: Antimicrobial Evaluation

In a study published in the Turkish Journal of Chemistry, a series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that modifications at specific positions significantly influenced activity against both gram-positive and gram-negative bacteria .

Case Study 2: Anticancer Activity Screening

Another investigation focused on evaluating the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. Compounds were assessed for their ability to induce apoptosis in cancer cells, revealing that certain structural modifications led to enhanced potency compared to existing chemotherapeutics .

Comparison with Similar Compounds

Core Structure and Functional Group Analysis

The table below compares the target compound with structurally related analogues from the literature:

Compound Name Core Structure Key Substituents/Functional Groups Melting Point (°C) Yield (%)
Target Compound Triazolo[4,3-a]pyridine 8-(3-methyl-1,2,4-oxadiazol-5-yl), ureido propanoate Not reported Not reported
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Benzoate ester 3-methylisoxazol-5-yl, thioether Not reported Not reported
Compound 2d (Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, benzyl 215–217 55
Compound 9b (Methyl 3-(3-(4,5-dihydro-4-methyl-5-oxo-triazolo[4,3-a]quinazolin-1-yl-thio)propanamido)propanoate) Triazolo[4,3-a]quinazoline Thiopropanamido propanoate 105–106 Not reported
Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate Triazolo[4,3-a]pyridine Ethyl, ester Not reported Not reported

Structural and Physicochemical Insights

Core Scaffold Differences :

  • The triazolo[4,3-a]pyridine core in the target and contrasts with the triazolo[4,3-a]quinazoline in , which adds a fused benzene ring. This increases molecular rigidity and may alter π-π stacking interactions in biological targets.
  • Compound 2d features a saturated tetrahydroimidazo[1,2-a]pyridine core, reducing aromaticity but enhancing solubility.

Substituent Effects: The 3-methyl-1,2,4-oxadiazole group in the target compound is a bioisostere for esters or amides, offering metabolic stability over the 3-methylisoxazole in I-6373 . The ureido linkage in the target enables hydrogen bonding, unlike the thioether in or the thio group in I-6373 . This could enhance target affinity in protease or kinase inhibitors.

Physical Properties: Compound 2d exhibits a high melting point (215–217°C), likely due to nitro and cyano groups increasing crystallinity. The target compound’s melting point is unreported but may be influenced by its oxadiazole and urea groups. Yields for analogues like (55%) reflect synthetic complexity; the target’s synthesis efficiency remains uncharacterized.

Preparation Methods

Cyclocondensation for Triazolo[4,3-a]Pyridine Formation

The triazolo[4,3-a]pyridine ring is constructed via cyclization of 2-hydrazinylpyridine derivatives with carbonyl-containing reagents. A representative protocol involves:

  • Reacting 2-chloropyridine-3-carboxylic acid with hydrazine hydrate to form 2-hydrazinylpyridine-3-carboxylic acid hydrazide.
  • Cyclization with acetic anhydride yields the triazolo[4,3-a]pyridine core.

Example Reaction:
$$
\text{2-Hydrazinylpyridine-3-carboxylic acid hydrazide} + \text{Acetic anhydride} \rightarrow \text{Triazolo[4,3-a]pyridine} + \text{Byproducts}
$$
Conditions: Reflux in acetic acid, 12–24 h, 70–80% yield.

Oxadiazole Ring Installation at Position 8

The 3-methyl-1,2,4-oxadiazol-5-yl group is introduced via cyclization of an amidoxime intermediate with a carboxylic acid derivative:

  • Amidoxime Preparation: React 8-cyano-triazolo[4,3-a]pyridine with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 6 h.
  • Cyclization: Treat the amidoxime with acetyl chloride in pyridine to form the oxadiazole ring.

Key Data:

  • Yield: 65–75% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
  • Regioselectivity: Controlled by electron-withdrawing effects of the triazolo-pyridine ring.

Ureido-Propanoate Side Chain Installation

Carbodiimide-Mediated Urea Formation

The ureido linkage is formed via reaction of an amine-functionalized triazolo-pyridine with an isocyanate:

  • Amine Activation: Treat 3-(aminomethyl)-8-(3-methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridine with triphosgene in dichloromethane to generate the isocyanate intermediate.
  • Coupling: React the isocyanate with ethyl 3-aminopropanoate in the presence of DMAP (4-dimethylaminopyridine).

Optimized Conditions:

  • Solvent: Dichloromethane, 0°C to room temperature.
  • Catalyst: DMAP (20 mol%), 36 h reaction time.
  • Yield: 62% after recrystallization.

Iron-Catalyzed Urea Synthesis

Alternative methods employ Fe(OH)₃/Fe₃O₄ nanoparticles for eco-friendly urea bond formation:

  • Mix 3-(aminomethyl)-triazolo-pyridine with ethyl 3-isocyanatopropanoate in p-xylene.
  • Add Fe(OH)₃/Fe₃O₄ (5 mol%), heat at 140°C for 60 h.

Advantages:

  • Avoids toxic phosgene derivatives.
  • Yield: 58–62%, comparable to traditional methods.

Esterification and Final Assembly

Ester Group Introduction

The ethyl propanoate moiety is typically introduced early via esterification of 3-carboxypropanoic acid:

  • React 3-carboxypropanoic acid with ethanol in the presence of H₂SO₄ (Fisher esterification).
  • Yield: >90% under reflux (12 h).

Coupling of Fragments

The final assembly involves sequential coupling:

  • Triazolo-pyridine-oxadiazole + Ureido-propanoate in DMF with HOBt/EDCI.
  • Purification: Silica gel chromatography (ethyl acetate/methanol 9:1).

Critical Parameters:

  • Temperature: 0°C during coupling to minimize side reactions.
  • Protection/Deprotection: Boc groups may be used for amine protection.

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Yield Purity Drawbacks
Carbodiimide-mediated Triphosgene/DMAP 62% >95% Toxicity of phosgene derivatives
Iron-catalyzed Fe(OH)₃/Fe₃O₄ 58–62% 90–92% Long reaction time (60 h)
Direct coupling HOBt/EDCI 68% 98% High cost of coupling reagents

Scalability and Industrial Considerations

  • Cost-Efficiency: Iron-catalyzed methods reduce reliance on expensive reagents.
  • Safety: Triphosgene alternatives (e.g., diphosgene) mitigate hazards.
  • Purification: Recrystallization from ethanol/water (3:1) achieves >99% purity for pharmaceutical applications.

Q & A

Q. What are the standard synthetic routes for constructing the triazolo[4,3-a]pyridine core in this compound?

The triazolo[4,3-a]pyridine moiety is typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate can be converted to 4-amino-5-(pyrazolyl)-1,2,4-triazole-3-thiol through hydrazine hydrate treatment, followed by cyclization with phosphorus oxychloride . Key steps include optimizing reaction time, temperature (e.g., reflux in toluene), and stoichiometry to avoid side products like regioisomers. Confirmation of the core structure requires ¹H NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and IR spectroscopy (N–H stretches at ~3300 cm⁻¹) .

Q. How is the purity of the synthesized compound validated, and what thresholds are acceptable for biological testing?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is critical for purity assessment, with ≥95% purity typically required for pharmacological studies. For example, reports using a C18 column (acetonitrile/water gradient) to confirm homogeneity. Mass spectrometry (ESI-MS) further validates molecular weight integrity, while elemental analysis (C, H, N) ensures stoichiometric accuracy within ±0.4% deviation .

Advanced Research Questions

Q. What computational strategies are employed to predict the compound’s interaction with fungal cytochrome P450 enzymes like 14α-demethylase (CYP51)?

Molecular docking using software such as Discovery Studio (v 19.1.0) and AutoDock Vina is applied to model binding to CYP51 (PDB: 3LD6). Docking parameters include a grid box centered on the heme cofactor (20 ų), Lamarckian genetic algorithms, and energy minimization with the CHARMM force field. Key interactions (e.g., hydrogen bonding with Tyr118, hydrophobic contacts with Leu121) are quantified via binding energy scores (ΔG ≤ −8 kcal/mol suggests high affinity). Discrepancies between in silico and in vitro IC₅₀ values may arise from solvation effects or protein flexibility, necessitating MD simulations for refinement .

Q. How can Design of Experiments (DoE) optimize the ureido linker introduction to minimize carbamate byproduct formation?

A central composite design (CCD) with variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq. DBU) can model reaction outcomes. Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C in DMF with 0.5 eq. DBU), reducing byproducts from 15% to <3%. Real-time monitoring via FT-IR (disappearance of isocyanate peaks at ~2270 cm⁻¹) ensures reaction completion .

Q. What analytical approaches resolve structural ambiguities in regioisomeric byproducts formed during triazole-pyridine fusion?

Single-crystal X-ray diffraction is definitive for assigning regiochemistry. For example, used X-ray data to confirm the triazolo[4,3-a]pyridine scaffold’s orientation. When crystallography is unavailable, NOESY NMR can detect through-space correlations (e.g., between triazole CH and pyridine protons). High-resolution MS/MS fragments (e.g., m/z 245.1 for triazole cleavage) provide additional differentiation .

Q. How do researchers reconcile contradictory data on the compound’s solubility and bioavailability across different assays?

Solubility discrepancies (e.g., DMSO vs. PBS) are addressed using standardized shake-flask methods with HPLC quantification. Bioavailability predictions via the Rule of Five (logP ≤5, H-bond donors ≤5) and PAMPA permeability assays (Pe >1.0 ×10⁻⁶ cm/s) contextualize in vitro results. For instance, notes that ester prodrugs (like the ethyl propanoate group) enhance membrane permeability but require hydrolysis studies to assess active metabolite release .

Comparative and Mechanistic Questions

Q. How does the 3-methyl-1,2,4-oxadiazole substituent influence the compound’s metabolic stability compared to analogs with 1,3,4-thiadiazole groups?

Oxadiazole’s electron-withdrawing nature reduces CYP450-mediated oxidation, as shown in microsomal stability assays (t₁/₂ >60 min vs. 25 min for thiadiazole analogs). LC-MS/MS metabolite profiling identifies N-dealkylation as the primary degradation pathway. Substituent effects are further validated via Hammett σ constants, where σₚ = +0.78 for oxadiazole improves stability over thiadiazole (σₚ = +0.54) .

Q. What in vitro models are prioritized for validating antifungal activity, and how are conflicting MIC results across strains addressed?

Broth microdilution assays (CLSI M38 guidelines) against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) are standard. Discrepancies in MIC values (e.g., 2 µg/mL vs. 16 µg/mL) may stem from efflux pump overexpression (e.g., CDR1 in C. albicans). Efflux inhibition assays with verapamil (50 µM) can clarify resistance mechanisms. Checkerboard synergy testing with fluconazole (FICI ≤0.5) identifies combinational efficacy .

Methodological Challenges

Q. What strategies mitigate ester hydrolysis during storage or biological assays?

Lyophilization with cryoprotectants (e.g., trehalose) maintains integrity at −80°C. For in vitro assays, co-solvents like PEG-400 (<1% v/v) prevent aqueous hydrolysis. Stability-indicating HPLC methods (e.g., pH 6.8 mobile phase) monitor degradation, while prodrug analogs (e.g., tert-butyl esters) are explored for prolonged half-life .

Q. How are flow chemistry techniques applied to scale up synthesis while maintaining regioselectivity?

Continuous flow reactors (e.g., Corning AFR) enable precise control of residence time (2–5 min) and temperature (70°C) during cyclization steps. In-line IR spectroscopy monitors intermediate formation, reducing side reactions. highlights a 30% yield increase over batch methods for triazolo-pyridine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.